molecular formula C5H7Cl2N3 B591654 (3-Chloropyrazin-2-yl)methanamine hydrochloride CAS No. 939412-86-9

(3-Chloropyrazin-2-yl)methanamine hydrochloride

Cat. No. B591654
M. Wt: 180.032
InChI Key: YYVVOYJKQZWKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290504B2

Procedure details

To a solution of 3-chloropyrazine-2-carbonitrile (160 g, 1.147 mol) in acetic acid (1.5 L) was added Raney Nickel (50% slurry in water, 70 g, 409 mmol). The resulting mixture was stirred under 4 bar hydrogen at room temperature overnight. Raney Nickel was removed by filtration over decalite and the filtrate was concentrated under reduced pressure and co-evaporated with toluene. The remaining brown solid was dissolved in ethyl acetate at 50° C. and cooled on an ice-bath. 2M hydrogen chloride solution in diethyl ether (1.14 L) was added in 30 min. The mixture was allowed to stir at room temperature over weekend. The crystals were collected by filtration, washed with diethyl ether and dried under reduced pressure at 40° C. The product brown solid obtained was dissolved in methanol at 60° C. The mixture was filtered and partially concentrated, cooled to room temperature and diethyl ether (1000 ml) was added. The mixture was allowed to stir at room temperature overnight. The solids formed were collected by filtration, washed with diethyl ether and dried under reduced pressure at 40° C. to give 153.5 g of (3-chloropyrazin-2-yl)methanamine.hydrochloride as a brown solid (74.4%, content 77%).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
70 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][N:7]=1.[H][H]>C(O)(=O)C.[Ni].CO>[ClH:1].[Cl:1][C:2]1[C:3]([CH2:8][NH2:9])=[N:4][CH:5]=[CH:6][N:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)C#N
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
70 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature over weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Raney Nickel was removed by filtration over decalite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure and co-evaporated with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The remaining brown solid was dissolved in ethyl acetate at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice-bath
ADDITION
Type
ADDITION
Details
2M hydrogen chloride solution in diethyl ether (1.14 L) was added in 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
The product brown solid obtained
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
diethyl ether (1000 ml) was added
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C(=NC=CN1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 153.5 g
YIELD: CALCULATEDPERCENTYIELD 148.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.